2-Bromo-N-(2-isopropoxyphenyl)acetamide
Description
Contextualizing 2-Bromo-N-(2-isopropoxyphenyl)acetamide within Bromoacetamide Chemistry
Bromoacetamides are a well-established class of reagents in organic chemistry, primarily recognized for their role as alkylating agents. The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of the acetamide (B32628) moiety onto a wide range of substrates. N-Bromoacetamide, a related compound, is a versatile reagent used for bromohydration and bromofluorination of alkenes. orgsyn.org The synthesis of bromoacetamides often involves the reaction of an amine with bromoacetyl chloride or bromoacetic acid. For instance, the preparation of N-bromoacetamide can be achieved by treating acetamide with bromine in the presence of a base. orgsyn.org
The chemistry of bromoacetamides extends to their use as precursors in the synthesis of various heterocyclic compounds and as building blocks in medicinal chemistry. The reactivity of the bromine atom can be finely tuned by the substituents on the acetamide nitrogen and the acetyl group, influencing the compound's electrophilicity and steric hindrance.
Overview of Strategic Importance in Organic Synthesis and Academic Inquiry
The strategic importance of this compound in organic synthesis lies in its potential as a precursor for more complex molecules. The bromoacetyl group can readily react with nucleophiles such as amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity makes it a valuable tool for constructing diverse molecular scaffolds.
In academic inquiry, compounds like this compound are instrumental in exploring structure-activity relationships. The isopropoxyphenyl group can influence the compound's solubility, lipophilicity, and conformational preferences, which can be crucial for biological activity in medicinal chemistry research. Studies on related N-aryl acetamides have demonstrated their potential as antiproliferative agents, highlighting the significance of this class of compounds in drug discovery.
Foundational Research Avenues for Halogenated Acetamide Architectures
The architecture of halogenated acetamides, such as this compound, opens up several avenues for foundational research. One key area is the development of novel synthetic methodologies. For example, research into the regioselective halogenation of N-aryl amides is crucial for controlling the precise placement of halogen atoms, which can significantly impact a molecule's properties.
Another important research direction is the exploration of their utility in constructing biologically active molecules. For instance, a study on a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, demonstrated its potential as an antidiabetic agent by inhibiting α-glucosidase and α-amylase. nih.gov This underscores the potential for discovering new therapeutic agents based on the halogenated acetamide scaffold.
Furthermore, investigations into the conformational analysis and non-covalent interactions of these molecules, as seen in studies of 2-bromo-N-(2-chlorophenyl)acetamide, provide fundamental insights into their solid-state structures and packing, which can influence their physical properties and biological interactions. researchgate.net
Properties
IUPAC Name |
2-bromo-N-(2-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKPWOUOBLAIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Molecular Design Principles for 2 Bromo N 2 Isopropoxyphenyl Acetamide Derivatives
Systematic Variation of the Isopropoxyphenyl Moiety and its Influence on Molecular Interactions
The 2-isopropoxyphenyl group is a critical determinant of the molecule's interaction profile, contributing to both its lipophilicity and steric properties. The isopropoxy group, being a branched alkoxy substituent, significantly influences how the molecule fits into a binding pocket and interacts with hydrophobic residues.
Systematic variations of this moiety can fine-tune the compound's properties:
Alkoxy Chain Variation : Modifying the isopropoxy group to other alkoxy groups (e.g., methoxy (B1213986), ethoxy, or larger branched chains like isobutoxy) would systematically alter the lipophilicity and steric bulk. For instance, replacing the isopropoxy group with a smaller methoxy group would reduce steric hindrance, potentially allowing access to smaller binding sites. Conversely, larger groups could enhance binding through increased van der Waals interactions, provided they can be accommodated by the target. Studies on related structures have shown that branched alkoxy groups can lead to potent and selective activity. nih.gov
Electronic Effects : The isopropoxy group is an electron-donating group, which influences the electron density of the phenyl ring. Replacing it with electron-withdrawing groups (e.g., trifluoromethoxy) or other substituents would modify the ring's electronic character, affecting cation-π or other electrostatic interactions with a biological target.
Table 1: Hypothetical Variations of the Isopropoxyphenyl Moiety and Predicted Effects
| Variation on Phenyl Ring | Predicted Change in Lipophilicity | Predicted Change in Steric Bulk | Potential Impact on Molecular Interactions |
|---|---|---|---|
| 3-isopropoxy (meta) | Similar | Similar | Alters vector and geometry of hydrophobic interaction. |
| 4-isopropoxy (para) | Similar | Similar | Alters geometry; may improve or disrupt key interactions. |
| 2-ethoxy | Lower | Lower | Reduces steric hindrance; may improve fit in tighter pockets. |
| 2-isobutoxy | Higher | Higher | Increases hydrophobic interactions and steric footprint. nih.gov |
| 2-methoxy-4-isopropyl | Higher | Higher | Introduces additional hydrophobic contact points. |
Role of the Bromine Atom in Modulating Reactivity and Binding Profiles
The bromine atom is not merely a bulky substituent; it possesses unique chemical properties that can be exploited in molecular design. Its role is twofold: it modulates the chemical reactivity of the acetyl group and participates in specific, highly directional non-covalent interactions.
Chemical Reactivity : The bromine atom is an excellent leaving group. In synthetic chemistry, the bromoacetyl moiety is a reactive electrophile, readily undergoing nucleophilic substitution with various functional groups. This reactivity is the basis for synthesizing libraries of derivatives, such as by reacting 2-bromo-N-arylacetamides with amines to produce 2-amino-N-arylacetamide compounds. irejournals.com This feature also makes the parent compound a potential covalent inhibitor, capable of forming a permanent bond with a nucleophilic residue (like cysteine or histidine) in a protein's active site.
Binding Profile and Halogen Bonding : In medicinal chemistry, bromine is often introduced to improve selectivity and binding affinity. researchgate.netnih.gov This is largely due to its ability to form halogen bonds—a highly directional, non-covalent interaction between the electrophilic region on the halogen (known as the σ-hole) and a nucleophilic atom like oxygen or nitrogen. ump.edu.plump.edu.plsemanticscholar.org Halogen bonds can be comparable in strength to hydrogen bonds and are increasingly recognized as crucial for ligand-protein recognition. researchgate.netacs.org The bromine atom in 2-Bromo-N-(2-isopropoxyphenyl)acetamide can thus act as a halogen bond donor, interacting with backbone carbonyls or specific amino acid side chains in a receptor, thereby anchoring the ligand in a well-defined orientation. researchgate.netnih.gov
Table 2: Comparison of Halogen and Hydrogen Bonds
| Feature | Hydrogen Bond (e.g., O-H···O) | Halogen Bond (e.g., C-Br···O) |
|---|---|---|
| Donor | Electronegative atom (O, N) bonded to H | Halogen atom (Cl, Br, I) |
| Acceptor | Lone pair on an electronegative atom (O, N, S) | Lone pair on an electronegative atom (O, N, S) |
| Nature | Primarily electrostatic | Electrostatic and charge transfer (σ-hole) |
| Directionality | Highly directional (~180°) | Highly directional (~180°) |
| Strength | Variable (1-10 kcal/mol) | Variable, increases with halogen size (F
Exploration of Substituent Effects on the Amide Nitrogen and their Impact on Interactions
The amide bond is a cornerstone of molecular structure in biology, known for its planarity and stability due to resonance. nih.govlibretexts.org Introducing substituents on the amide nitrogen can profoundly impact the molecule's properties. In the parent compound, the nitrogen atom is part of a secondary amide, possessing a hydrogen atom that can act as a hydrogen bond donor.
Steric and Conformational Effects : Replacing the amide hydrogen with an alkyl group (e.g., N-methyl, N-ethyl) creates a tertiary amide. This change introduces steric bulk around the amide bond, which can restrict rotation and lock the molecule into a specific conformation. researchgate.net This conformational rigidity can be advantageous if it pre-organizes the molecule for optimal binding, but detrimental if it prevents the molecule from adopting the necessary shape to fit its target.
Electronic Effects and Hydrogen Bonding : The substitution on the nitrogen atom directly influences the electronic character of the amide. N-alkylation can slightly increase the electron density on the carbonyl oxygen, potentially strengthening its ability to act as a hydrogen bond acceptor. However, the most significant change is the removal of the N-H group, eliminating its ability to act as a hydrogen bond donor. researchgate.net This can completely alter the binding mode of the compound. In cases where the N-H hydrogen bond is critical for affinity, N-alkylation would be detrimental. Studies on N-arylacetamides have shown that even small N-methyl substituents can lead to significant changes in biological activity. nih.gov
Table 3: Predicted Effects of Substituents on the Amide Nitrogen
| N-Substituent | H-Bond Donor Capability | Steric Hindrance | Potential Impact on Binding |
|---|---|---|---|
| -H (parent) | Yes | Low | Can form a key hydrogen bond with a protein acceptor. |
| -CH₃ (methyl) | No | Moderate | Eliminates H-bond donation; introduces steric constraints. nih.gov |
| -CH₂CH₃ (ethyl) | No | Higher | Increases steric bulk and lipophilicity. |
| -C(=O)CH₃ (acetyl) | Yes (imide) | Higher | Alters electronics and introduces another H-bond acceptor. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs For a series of this compound derivatives, 3D-QSAR methods like CoMFA and CoMSIA can provide detailed insights to guide rational drug design. nih.gov
CoMFA is a 3D-QSAR technique that explains the SAR of a set of molecules by relating their biological activities to their steric and electrostatic fields. mdpi.comnih.gov For a series of this compound analogs, the process would involve:
Alignment : Aligning all molecules in the dataset based on a common scaffold.
Field Calculation : Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point.
Statistical Analysis : Using Partial Least Squares (PLS) regression to build a model correlating the field values with the observed biological activities.
The results are visualized as 3D contour maps, where different colored regions indicate where increases or decreases in steric bulk or electrostatic potential would be favorable or unfavorable for activity. For example, a green contour map in a specific region would suggest that bulkier substituents are preferred there for higher activity. nih.gov
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov It uses a Gaussian function, which avoids the steep potential changes near molecular surfaces that can be an issue in CoMFA, often resulting in more robust models. mdpi.com
For the target derivatives, CoMSIA contour maps could provide a more nuanced understanding of the SAR:
Hydrophobic Maps : Yellow contours might highlight regions where hydrophobic groups (like the isopropoxy moiety) are favorable, while white contours might indicate where polar groups are preferred.
H-Bond Donor/Acceptor Maps : Cyan contours could show ideal locations for H-bond donors (like the amide N-H), while purple contours would indicate favorable positions for H-bond acceptors (like the carbonyl oxygen). nih.gov
These models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Rational Design Strategies for Targeted Research Applications
The principles derived from SAR and QSAR analyses provide a clear roadmap for the rational design of this compound derivatives for specific research goals, such as developing potent and selective enzyme inhibitors. researchgate.net182.160.97
A rational design strategy would involve:
Target-Based Scaffolding : Using the this compound core as a starting point. The isopropoxyphenyl group can be optimized to fit into a known hydrophobic sub-pocket of a target enzyme. nih.gov
Exploiting Halogen Bonding : The bromine atom can be strategically positioned to form a specific halogen bond with a key residue (e.g., a backbone carbonyl) in the enzyme's active site to enhance affinity and selectivity. researchgate.net
Fine-Tuning Amide Interactions : The amide N-H can be used to establish a crucial hydrogen bond. Alternatively, if no such interaction is required, the nitrogen can be substituted to introduce conformational constraints or additional interaction points.
QSAR-Guided Optimization : After synthesizing and testing an initial set of compounds, CoMFA/CoMSIA models can be built. The resulting contour maps would guide the next round of synthesis, suggesting specific modifications to improve potency. For example, if a blue (electronegative favored) CoMFA map appears near the para-position of the phenyl ring, adding a fluorine or chlorine atom at that position would be a logical next step. nih.gov
By integrating these strategies, researchers can move beyond random screening and systematically engineer derivatives with optimized properties for their intended biological target.
Advanced Research Applications and Future Directions for 2 Bromo N 2 Isopropoxyphenyl Acetamide As a Research Tool
Utility in the Synthesis of Complex Organic Scaffolds and Heterocycles
A primary application of 2-Bromo-N-(2-isopropoxyphenyl)acetamide in research is its role as a key precursor in the synthesis of heterocyclic compounds, particularly those containing nitrogen and oxygen. The 1,4-benzoxazin-3-one core is a prominent example of a heterocyclic scaffold found in numerous biologically active compounds. jocpr.comnih.gov These structures are recognized for a wide array of pharmacological activities and serve as essential intermediates in medicinal chemistry. jocpr.comresearchgate.net
The synthesis of 1,4-benzoxazin-3-one derivatives can be efficiently achieved through the reaction of an o-aminophenol with an α-haloacetamide, such as this compound. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the six-membered heterocyclic ring. The isopropoxyphenyl group on the acetamide (B32628) provides specific steric and electronic properties to the resulting molecule, influencing its reactivity and potential biological interactions. The general scheme for this synthesis is a robust method for creating a library of substituted benzoxazinones. researchgate.net
Table 1: General Synthesis of 1,4-Benzoxazin-3-one Derivatives
| Reactant A | Reactant B | Conditions | Product |
|---|---|---|---|
| Substituted 2-Aminophenol | α-Bromoacetamide Derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Substituted 1,4-Benzoxazin-3-one |
This synthetic utility makes this compound a valuable starting material for generating molecular diversity and accessing complex scaffolds that are of interest in drug discovery and materials science. mdpi.com
Development of Novel Synthetic Reagents and Methodologies
The bromoacetamide functional group is not only a building block but also a platform for developing new synthetic methods. Research into the reactivity of N-bromoacetamides has led to the discovery of novel chemical transformations. For instance, the reaction of N-bromoacetamide (NBA) with olefins has been shown to produce 2-bromo-N-bromoacetimidates, a previously unknown class of compounds. researchgate.net This transformation proceeds through a proposed free-radical reaction of NBA with itself to form N,N-dibromoacetamide, which then undergoes an ionic addition to the olefin double bond. researchgate.net Such studies expand the known chemical space and provide new tools for organic synthesis.
Furthermore, the principles of using acetamide-based structures are central to other modern synthetic innovations. Recent advancements include:
Decarboxylative Borylation: A novel method using nickel catalysts allows for the conversion of abundant carboxylic acids into valuable boronic acids. drugdiscoverytrends.com This process fundamentally changes the synthetic approach to a class of compounds with broad utility. drugdiscoverytrends.com
Microwave-Assisted Synthesis: The use of microwave irradiation in reactions like the Knoevenagel condensation to produce α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives demonstrates a commitment to green chemistry principles, offering higher yields and shorter reaction times. nih.govresearchgate.net
Biocatalysis: Enzymes are being used to catalyze novel reactions, such as the decarboxylative Michael addition for creating 1,4-benzoxazinone derivatives, showcasing the power of enzymatic promiscuity in a one-pot process under mild conditions. nih.gov
These examples, while not all directly employing this compound, highlight the broader trends in synthetic methodology where acetamide-containing molecules are pivotal. They underscore a move towards more efficient, sustainable, and innovative chemical processes. rice.edu
Investigation as Probes for Mechanistic Studies in Biological Systems
The α-bromoacetamide moiety is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine or histidine) in proteins. This reactivity makes it a valuable component in the design of chemical probes for studying biological systems. While highly reactive electrophiles are useful for bioconjugation, less reactive and more stable electrophiles are better suited for targeted covalent inhibitors (TCIs) used in drug development. nih.gov
Bromoacetamides, alongside other electrophiles like chloroacetamides and acrylamides, are used to investigate enzyme mechanisms, map active sites, and develop potent and selective inhibitors. nih.govnih.gov For example, a recent study detailed the development of sulfamate (B1201201) acetamides as a tunable and low-reactivity alternative to chloroacetamides for TCIs, which could be applied in vivo. nih.gov These probes allow for the ligand-directed, site-specific labeling of proteins, offering a "traceless" method for installing functional tags. nih.gov
The investigation of enzyme mechanisms often relies on understanding the transition state of a reaction. nih.govomicsonline.org Chemical probes that can covalently bind to an enzyme can help trap or mimic certain states, providing invaluable structural and functional information. nih.gov The use of boronate-based probes for detecting biological oxidants is another example of how specific chemical reactivity can be harnessed to study complex biological processes. frontiersin.org Given its structure, this compound could theoretically be developed into a probe for specific biological targets, where the isopropoxyphenyl group would direct the molecule to a particular binding pocket, allowing the bromoacetamide to react with a nearby nucleophile.
Table 2: Comparison of Electrophiles for Covalent Probes
| Electrophile | Target Residue(s) | Reactivity | Application Notes |
|---|---|---|---|
| Bromoacetamide | Cysteine, Histidine | High | Often used for protein labeling and as a reactive component in covalent inhibitors. researchgate.netresearchgate.net |
| Acrylamide | Cysteine | Moderate | Common in targeted covalent drugs due to its Michael acceptor nature. |
| Chloroacetamide | Cysteine, Histidine | Moderate-High | Can have lower buffer stability but is an effective covalent warhead. nih.gov |
| Sulfamate Acetamide | Cysteine | Tunable/Low | An emerging electrophile for TCIs, offering good stability and potential for in vivo use. nih.gov |
Emerging Trends in Bromoacetamide Chemistry and Potential for Innovation
The field of chemical synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and molecular complexity. The chemistry of bromoacetamides is poised to benefit from several emerging trends that are shaping the future of molecule creation.
One major trend is the adoption of novel energy sources to drive reactions, such as microwave irradiation and ultrasound, which can lead to shorter reaction times, higher yields, and improved selectivity. researchgate.net Another is the increasing use of photochemistry, where visible light is used to activate catalysts or reactants, providing mild and selective reaction conditions. researchgate.net
The development of new catalytic systems is also a key area of innovation. This includes the use of inexpensive and abundant metals like nickel for cross-coupling reactions and the application of biocatalysis, where enzymes are used to perform complex transformations with high chemo-, regio-, and stereoselectivity. nih.govrice.edu The concept of retrosynthetic analysis, aided by computational tools and artificial intelligence, is also becoming more powerful, allowing chemists to design more efficient synthetic routes to complex molecules. youtube.com
The International Union of Pure and Applied Chemistry (IUPAC) regularly identifies emerging technologies in chemistry that have the potential to transform the field. researchgate.netiupac.org Recent lists have included innovations like artificial intelligence applied to chemistry, synthetic electrochemistry, and the use of biocatalysts, all of which could be applied to the synthesis and functionalization of bromoacetamide derivatives in the future. iupac.org For this compound, this could mean the development of novel, greener synthetic routes or its incorporation into new functional materials and biological probes using these cutting-edge techniques.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-N-(2-isopropoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Route 1 : React 2-isopropoxyaniline with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C, followed by gradual warming to room temperature. Purify via recrystallization or column chromatography .
- Route 2 : Modify substituents on the phenyl ring using electrophilic aromatic substitution before acylation. For example, introduce bromine via bromination of 2-isopropoxyphenyl precursors .
- Optimization :
- Solvent : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Stoichiometry : Maintain a 1:1.2 molar ratio of aniline to bromoacetyl bromide to minimize side products.
- Temperature : Slow addition at low temperatures reduces exothermic side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
- Techniques :
- NMR :
- ¹H NMR : A singlet at δ ~8.5 ppm (NH), aromatic protons at δ 6.8–7.5 ppm (multiplet), isopropoxy septet at δ ~4.5 ppm .
- ¹³C NMR : Acetamide carbonyl at δ ~165 ppm, brominated carbon at δ ~35 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .
- MS : Molecular ion peak at m/z corresponding to C₁₁H₁₃BrNO₂ (MW: 286.14) .
Q. What are the common chemical reactions that this compound undergoes, and under what conditions?
- Reactions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaN₃ in DMF, 80°C | Azido derivative |
| Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid |
| Reduction | LiAlH₄ in THF | Amine derivative |
- Key Factors : Bromine’s leaving-group ability and steric hindrance from the isopropoxy group influence reaction rates .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be utilized to predict the reactivity and electronic properties of this compound?
- Methodology :
- Structural Input : Use X-ray crystallography data (if available) or optimize geometry using software like Gaussian. Reference SHELX-refined structures for accuracy .
- DFT Calculations :
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Analyze electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., bromine atom) .
- Applications : Predict regioselectivity in substitution reactions or binding affinities in enzyme inhibition studies.
Q. What strategies can be employed to resolve contradictions in reported biological activity data for halogenated acetamide derivatives, such as varying IC₅₀ values across studies?
- Approach :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control buffer conditions (pH, ionic strength) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to minimize variability .
Q. How does the presence of the isopropoxy group influence the crystal packing and intermolecular interactions in this compound, as determined by X-ray crystallography?
- Analysis :
- Hydrogen Bonding : The amide NH forms hydrogen bonds with carbonyl oxygen of adjacent molecules.
- Steric Effects : The isopropoxy group disrupts π-π stacking, leading to layered crystal structures .
Q. What mechanistic insights can be gained from studying the nucleophilic substitution reactions of the bromine atom in this compound under varying solvent polarities?
- Experimental Design :
- Solvent Screening : Compare reaction rates in polar aprotic (DMF) vs. polar protic (ethanol) solvents.
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) to determine rate constants .
- Findings : Higher polarity solvents stabilize transition states in SN2 mechanisms, while steric hindrance from isopropoxy may favor SN1 pathways .
Q. How can HPLC method development be optimized for the separation of this compound from its synthetic byproducts, and what column chemistries are most effective?
- Optimization Parameters :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | 60:40 Acetonitrile/Water | 1.0 mL/min | ~8.2 min |
| Phenyl | 55:45 Methanol/Water | 0.8 mL/min | ~10.5 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
